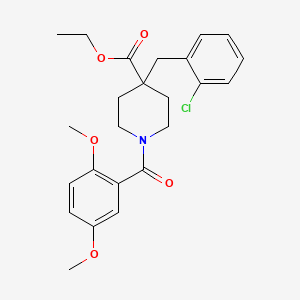![molecular formula C16H18ClNO2S2 B4893086 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide, also known as CMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.
Mecanismo De Acción
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide binds covalently to the active site of PDI, which contains a cysteine residue that is essential for its enzymatic activity. This covalent modification leads to the inhibition of PDI activity and the accumulation of misfolded proteins in the ER. The UPR pathway is then activated, leading to the upregulation of chaperones and other ER-resident proteins that help to alleviate ER stress and restore protein homeostasis.
Biochemical and physiological effects:
This compound has been shown to have potent effects on protein folding and ER stress. It has been shown to induce ER stress and activate the UPR pathway in various cell types, leading to the upregulation of chaperones and other ER-resident proteins. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the ER stress-induced apoptotic pathway. However, the physiological effects of this compound in vivo are still unclear and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is a potent and specific inhibitor of PDI, making it a valuable tool compound for studying the function of PDI in various biological processes. However, the covalent modification of PDI by this compound can also lead to off-target effects and non-specific inhibition of other cysteine-containing proteins. Therefore, the use of this compound should be carefully controlled and validated using appropriate controls.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide and its applications. One direction is to investigate the physiological effects of this compound in vivo and its potential therapeutic applications in various diseases. Another direction is to develop new and more potent inhibitors of PDI based on the structure of this compound. Finally, the role of PDI in various biological processes, such as immune response and autophagy, should be further investigated using this compound as a tool compound.
Métodos De Síntesis
The synthesis of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminoethyl sulfonamide. The final product is obtained after purification by column chromatography and recrystallization from ethanol. The yield of this compound is typically around 60%.
Aplicaciones Científicas De Investigación
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been widely used as a tool compound to study the function of PDI in various biological processes. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and activation of the unfolded protein response (UPR) pathway. This compound has been used to investigate the role of PDI in protein folding, ER stress, and apoptosis. It has also been used to study the molecular mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.
Propiedades
IUPAC Name |
4-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-13-3-2-4-14(11-13)12-21-10-9-18-22(19,20)16-7-5-15(17)6-8-16/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFREGKBZBAEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine oxalate](/img/structure/B4893017.png)
![N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide](/img/structure/B4893025.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4893027.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)


![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4893084.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![methyl 2-{[({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4893095.png)
![2,3-dihydro-1H-inden-5-yl[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B4893107.png)